

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl Vanillate

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Compound of Interest

Compound Name: Ethyl vanillate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **ethyl vanillate** (CAS 617-05-0), a key flavoring agent and antioxidant with potential applications in the pharmaceutical industry. This document outlines its fundamental chemical and physical characteristics, details the experimental protocols for their determination, and explores its known biological interactions.

Core Physicochemical Properties

Ethyl vanillate, the ethyl ester of vanillic acid, is a white crystalline solid. Its chemical structure and key identifiers are presented below. A summary of its quantitative physicochemical properties is provided in Table 1 for easy reference and comparison.

- IUPAC Name: ethyl 4-hydroxy-3-methoxybenzoate
- Synonyms: Vanillic Acid Ethyl Ester, 4-Hydroxy-3-methoxybenzoic Acid Ethyl Ester
- Molecular Formula: C₁₀H₁₂O₄
- Molecular Weight: 196.20 g/mol [\[1\]](#)

Table 1: Summary of Physicochemical Properties of **Ethyl Vanillate**

Property	Value	Source(s)
Molecular Weight	196.20 g/mol	[1]
Appearance	White to off-white crystalline powder or crystals	[2]
Melting Point	39.0 - 49.0 °C	[3][4]
43 - 45 °C		
44.0 °C	[2]	
76 °C	[5]	
Boiling Point	292.0 °C (@ 760 mm Hg)	[2]
108 - 110 °C (@ 2 mm Hg)	[6]	
Solubility	Water: Very slightly soluble; 484.5 mg/L @ 25 °C (est.)	[2]
Alcohol: Soluble	[2]	
DMSO: 50 mg/mL (254.84 mM)	[7]	
Methanol: Slightly soluble		
pKa	8.36 ± 0.18 (Predicted)	
LogP (o/w)	2.741 (est.)	[2]
2.1 (XlogP3 est.)	[2]	
Vapor Pressure	0.001000 mmHg @ 25.00 °C (est.)	[2]
0.00108 mmHg @ 25°C		
Flash Point	122.22 °C (252.00 °F)	[2]

Experimental Protocols for Property Determination

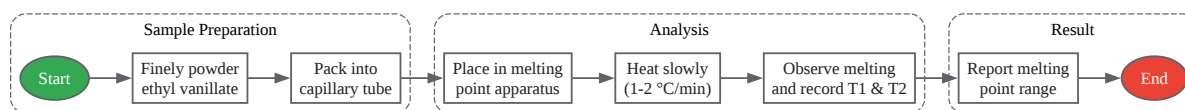
Accurate determination of physicochemical properties is critical for drug development, formulation, and quality control. The following sections detail standard experimental methodologies for key properties of **ethyl vanillate**.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.[2]

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **ethyl vanillate** is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[8]
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus (e.g., Mel-Temp). [2]
- **Heating:** The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
- **Reporting:** The melting point is reported as the range T1 - T2.



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Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound in a given solvent.^[1]

Methodology:

- **Preparation:** An excess amount of solid **ethyl vanillate** is added to a flask containing a known volume of the solvent (e.g., water, buffer solution).
- **Equilibration:** The flask is sealed and agitated (e.g., on a shaker) in a constant temperature bath (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.^[1]
- **Phase Separation:** The resulting saturated solution is separated from the undissolved solid via centrifugation or filtration (using a filter that does not adsorb the compound).^[9]
- **Quantification:** The concentration of **ethyl vanillate** in the clear, saturated solution is determined using a validated analytical method, such as UV-Vis spectrophotometry or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).^[1]
- **Calibration:** A calibration curve is generated using standard solutions of known **ethyl vanillate** concentrations to ensure accurate quantification.

Purity and Quantification (RP-HPLC Method)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method for separating, identifying, and quantifying phenolic compounds like **ethyl vanillate** in a mixture.^[5]

Methodology:

- **System Setup:** An HPLC system equipped with a C18 reversed-phase column, a pump, an autosampler, and a Diode-Array Detector (DAD) is used.^[3]
- **Mobile Phase:** A typical mobile phase consists of a gradient elution using two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of **ethyl vanillate** from any impurities.^[3]

- **Sample Preparation:** A stock solution of **ethyl vanillate** is prepared in a suitable solvent (e.g., methanol) and diluted to fall within the linear range of the calibration curve.
- **Injection and Analysis:** A small volume (e.g., 10-20 μL) of the sample is injected into the HPLC system. The DAD is set to monitor at the wavelength of maximum absorbance for **ethyl vanillate**.[\[3\]](#)
- **Data Analysis:** The retention time is used for identification, and the peak area is used for quantification against a standard calibration curve. The purity is assessed by the percentage of the main peak area relative to the total peak area.

Purity Analysis (Gas Chromatography Method)

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is another effective method for assessing the purity of volatile compounds like **ethyl vanillate**.[\[10\]](#)

Methodology:

- **System Setup:** A gas chromatograph is equipped with a suitable capillary column (e.g., DB-5MS) and an FID.[\[11\]](#)
- **Carrier Gas:** An inert gas such as helium or nitrogen is used as the carrier gas at a constant flow rate.[\[12\]](#)
- **Sample Preparation:** The **ethyl vanillate** sample is dissolved in a volatile solvent (e.g., dichloromethane or acetone). An internal standard (e.g., 2-phenoxyethanol) may be added for quantitative analysis.[\[10\]](#)[\[13\]](#)
- **Injection:** A small volume (e.g., 1 μL) of the prepared sample is injected into the heated GC inlet, where it is vaporized.
- **Temperature Program:** The column oven temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase.[\[12\]](#)
- **Detection and Quantification:** As components elute from the column, they are detected by the FID. The peak area is proportional to the concentration of the component, allowing for

purity determination.[12]

Biological Activity and Signaling Pathways

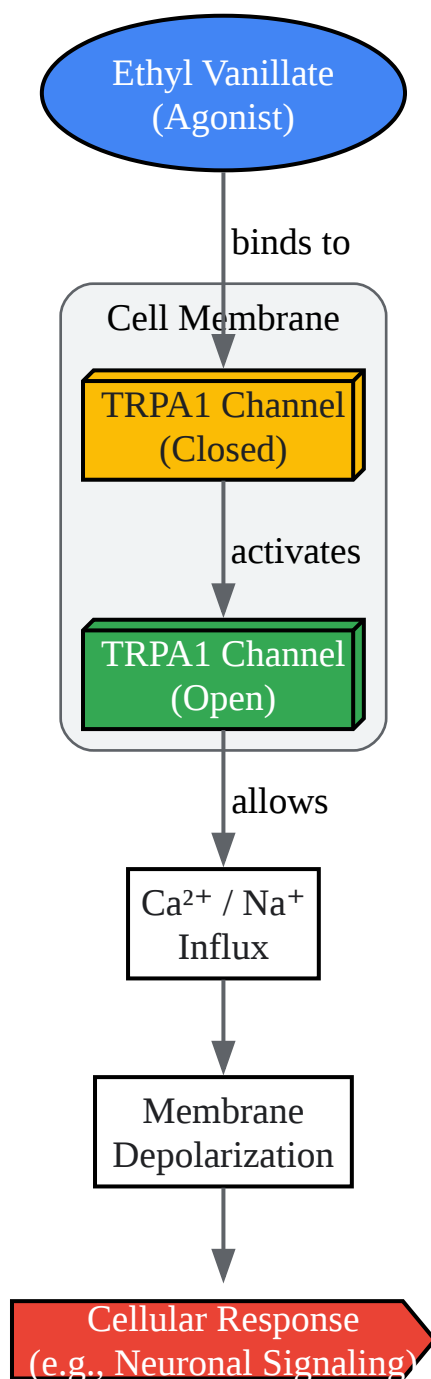
Ethyl vanillate is recognized for its antioxidant properties and has been shown to interact with specific cellular signaling pathways.[14][15]

Antioxidant Mechanism

Ethyl vanillate functions as an antioxidant, likely through its phenolic hydroxyl group. This group can donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects. Studies have shown that oral administration of **ethyl vanillate** effectively raises antioxidant activity in plasma.[14]

TRPA1 Channel Activation

Recent research has identified ethyl vanillin (a closely related compound, often referred to as EVA in literature which can be confused with **ethyl vanillate**) as an agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[16][17] TRPA1 is a non-selective cation channel expressed in sensory neurons. Activation of this channel leads to an influx of cations (primarily Ca^{2+} and Na^{+}), causing depolarization of the neuron and subsequent signaling. This pathway is involved in sensing pain, temperature, and irritants. While the primary research focuses on ethyl vanillin, the structural similarity suggests a potential for **ethyl vanillate** to interact with similar pathways, warranting further investigation.



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Caption: Proposed activation of the TRPA1 channel by **Ethyl Vanillate**.

Effects on Cellular Stress Pathways

In human proximal tubule (HK-2) cells, ethyl vanillin has been shown to induce cellular stress. At certain concentrations, it can diminish mitochondrial health, decrease ATP synthase

expression, and inhibit glycolysis.[18] It also alters markers of mitophagy pathways (PINK1 and Parkin), which are crucial for the removal of damaged mitochondria. These findings suggest that while it has antioxidant properties, at higher concentrations or in specific cell types, it may trigger stress response pathways.[18]

Conclusion

This guide provides a detailed summary of the essential physicochemical properties of **ethyl vanillate**, offering valuable data for researchers in drug development and related scientific fields. The standardized experimental protocols outlined herein serve as a practical reference for laboratory work. Furthermore, the exploration of its known biological activities, particularly its antioxidant capacity and interaction with the TRPA1 channel, highlights areas of interest for future pharmacological research. A thorough understanding of these fundamental properties is indispensable for the effective formulation, quality control, and application of **ethyl vanillate** in both research and industrial settings.

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